[6-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl](2,3-dihydro-1H-indol-1-yl)methanone
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Overview
Description
4-(BENZENESULFONYL)-6-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE is a complex organic compound that features a benzoxazine ring system fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE typically involves multiple steps starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Indole Moiety: The indole ring can be introduced via a Friedel-Crafts acylation reaction.
Sulfonylation and Chlorination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-6-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(BENZENESULFONYL)-6-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(BENZENESULFONYL)-6-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE: shares similarities with other benzoxazine and indole derivatives, such as:
Uniqueness
The uniqueness of 4-(BENZENESULFONYL)-6-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazine ring with an indole moiety and the presence of both sulfonyl and chloro groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C23H19ClN2O4S |
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Molecular Weight |
454.9 g/mol |
IUPAC Name |
[4-(benzenesulfonyl)-6-chloro-2,3-dihydro-1,4-benzoxazin-2-yl]-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C23H19ClN2O4S/c24-17-10-11-21-20(14-17)26(31(28,29)18-7-2-1-3-8-18)15-22(30-21)23(27)25-13-12-16-6-4-5-9-19(16)25/h1-11,14,22H,12-13,15H2 |
InChI Key |
XGPRHKBSNZNUBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3CN(C4=C(O3)C=CC(=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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